1-[(2r)-2-Aminobutanoyl]-N-(3-Chlorobenzyl)-L-Prolinamide
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Overview
Description
Preparation Methods
The synthesis of 1-[(2R)-2-aminobutanoyl]-N-(3-chlorobenzyl)-L-prolinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 2-aminobutanoic acid, 3-chlorobenzylamine, and L-proline.
Peptide Bond Formation: The key step in the synthesis is the formation of the peptide bond between the amino acids. This is usually achieved through a coupling reaction using reagents such as carbodiimides (e.g., DCC or EDC) in the presence of a base (e.g., DIPEA).
Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated peptide synthesizers and large-scale reactors.
Chemical Reactions Analysis
1-[(2R)-2-aminobutanoyl]-N-(3-chlorobenzyl)-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using nucleophiles such as thiols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2R)-2-aminobutanoyl]-N-(3-chlorobenzyl)-L-prolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying peptide chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2R)-2-aminobutanoyl]-N-(3-chlorobenzyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-[(2R)-2-aminobutanoyl]-N-(3-chlorobenzyl)-L-prolinamide can be compared with other similar compounds, such as:
1-[(2R)-2-aminobutanoyl]-N-(4-carbamimidoylbenzyl)-L-prolinamide: This compound has a similar structure but with a different substituent on the benzyl group, leading to different chemical and biological properties.
Other Dipeptides: Compounds containing different amino acid sequences or modifications can have varying properties and applications.
The uniqueness of this compound lies in its specific combination of amino acids and substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H22ClN3O2 |
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Molecular Weight |
323.82 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-aminobutanoyl]-N-[(3-chlorophenyl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22ClN3O2/c1-2-13(18)16(22)20-8-4-7-14(20)15(21)19-10-11-5-3-6-12(17)9-11/h3,5-6,9,13-14H,2,4,7-8,10,18H2,1H3,(H,19,21)/t13-,14+/m1/s1 |
InChI Key |
OTYYXGRJXJFTCD-KGLIPLIRSA-N |
Isomeric SMILES |
CC[C@H](C(=O)N1CCC[C@H]1C(=O)NCC2=CC(=CC=C2)Cl)N |
Canonical SMILES |
CCC(C(=O)N1CCCC1C(=O)NCC2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
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